molecular formula C13H10Cl2O2 B12410059 Dichlorophene-d8

Dichlorophene-d8

Cat. No.: B12410059
M. Wt: 277.17 g/mol
InChI Key: MDNWOSOZYLHTCG-PZNQQUTMSA-N
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Description

Dichlorophene-d8 is a deuterated form of dichlorophene, a halogenated phenolic compound. It is primarily used as an antimicrobial agent with activity against cestodes, protozoa, fungi, and bacteria . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dichlorophene due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorophene is synthesized by reacting p-chlorophenol with formaldehyde in the presence of sulfuric acid . The process involves contacting p-chlorophenol with a stoichiometric excess of formaldehyde in aqueous sulfuric acid. The reaction is carried out in a controlled environment to ensure the purity of the final product. The deuterated form, dichlorophene-d8, is synthesized similarly, but with deuterated reagents to incorporate deuterium atoms into the molecular structure.

Industrial Production Methods

Industrial production of dichlorophene involves large-scale reactions using the same basic principles as the laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets industrial standards. The production of this compound follows similar protocols but requires specialized equipment to handle deuterated reagents and prevent contamination.

Chemical Reactions Analysis

Types of Reactions

Dichlorophene-d8 undergoes various chemical reactions, including:

    Oxidation: Dichlorophene can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert dichlorophene to less chlorinated phenolic compounds.

    Substitution: Halogen atoms in dichlorophene can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield less chlorinated phenols.

Scientific Research Applications

Dichlorophene-d8 is used in various scientific research applications, including:

Mechanism of Action

Dichlorophene exerts its antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death . The compound targets various molecular pathways involved in cell membrane integrity and function. The deuterated form, dichlorophene-d8, is used to study these mechanisms in greater detail due to its stable isotope labeling, which allows for precise tracking in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Triclosan: Another halogenated phenolic compound with antimicrobial properties.

    Hexachlorophene: A chlorinated phenol used as a disinfectant and antiseptic.

    Chloroxylenol: An antimicrobial agent used in various disinfectants and antiseptics.

Uniqueness

Dichlorophene-d8 is unique due to its deuterated nature, which makes it particularly useful in scientific research for studying metabolic pathways and pharmacokinetics. The stable isotope labeling allows for precise tracking and analysis, providing insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C13H10Cl2O2

Molecular Weight

277.17 g/mol

IUPAC Name

4-chloro-2-[(3-chloro-2,4,5-trideuterio-6-hydroxyphenyl)-dideuteriomethyl]-3,5,6-trideuteriophenol

InChI

InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2/i1D,2D,3D,4D,5D2,6D,7D

InChI Key

MDNWOSOZYLHTCG-PZNQQUTMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)C([2H])([2H])C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])O)[2H])Cl)[2H]

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O

Origin of Product

United States

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